
5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)-
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Overview
Description
2-Phenyl-4-(triphenyl-) is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The specific structure of 2-phenyl-4-(triphenyl-) makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(triphenyl-) typically involves the cyclization of amido-nitriles or the use of multicomponent reactions. One common method is the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures . This method is environmentally benign and works well with various aromatic aldehydes containing electron-donating and electron-withdrawing groups.
Industrial Production Methods
Industrial production of 2-phenyl-4-(triphenyl-) often involves the use of heterogeneous catalysts such as Lewis acids (e.g., NiCl2·6H2O, Ce(NH4)2(NO3)6) or nanoparticles (e.g., MgAl2O4, Fe3O4) to facilitate the multicomponent reactions . These methods are designed to maximize yield and minimize reaction time, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(triphenyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
Synthesis and Reactivity
The compound is typically synthesized through reactions involving triphenylphosphine and oxazolones, leading to the formation of phosphonium ylides. These ylides are valuable intermediates in various organic transformations.
Key Reactions:
- Formation of α-Pyranones : The reaction of 5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate yields α-pyranone derivatives. This process demonstrates the utility of the compound in synthesizing complex heterocyclic structures .
- Cyclization Reactions : The presence of the triphenylphosphonium group allows for cyclization reactions that produce heterocycles such as oxazoles and imidazoles, which are crucial in drug design .
Applications in Organic Synthesis
- Synthesis of Heterocycles : The compound serves as a precursor for synthesizing various heterocyclic compounds. For example, it has been utilized in the synthesis of furo[3,2-d]pyrimidines through cyclization reactions with other phosphonium ylides .
- Pharmaceuticals : The derivatives obtained from 5(4H)-oxazolone exhibit biological activities that make them potential candidates for drug development. Research has shown that modifications to the oxazolone structure can enhance its pharmacological properties, leading to compounds with anti-inflammatory and anticancer activities .
Case Study 1: Synthesis of α-Pyranones
In a study published in ChemInform, researchers demonstrated the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidene methyl-2H-pyran-5-carboxylate from 5(4H)-oxazolone. This compound exhibited significant reactivity towards aldehydes, making it a versatile synthetic intermediate for various applications in organic chemistry .
A recent investigation into the biological activity of derivatives of 5(4H)-oxazolone revealed that certain modifications led to compounds with enhanced activity against cancer cell lines. The structure-activity relationship (SAR) studies highlighted the importance of the triphenylphosphonium moiety in conferring biological properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-phenyl-4-(triphenyl-) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . Its effects are mediated through binding to receptors or interacting with other molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(triphenyl-phosphanylidene)-4H-thiazole-5-thione
- 5-Methyl-2-phenyl-4-(triphenyl-phosphanylidene)-2,4-dihydro-pyrazol-3-one
Uniqueness
2-Phenyl-4-(triphenyl-) is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)- is a compound belonging to the oxazolone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Chemical Formula : C27H20NOPS
- Molecular Weight : 427.52 g/mol
- CAS Registry Number : 3111189
Synthesis
The synthesis of 5(4H)-Oxazolone derivatives often involves the condensation of various aryl aldehydes with N-acyl glycine derivatives. A notable method includes the use of ultrasound irradiation in a PEG-400 solvent system, which results in high yields and purity of the desired oxazolones. This method is considered environmentally friendly and efficient for synthesizing compounds with potential biological activity .
Anticancer Properties
Research indicates that oxazolone derivatives have significant anticancer properties. A study evaluated several synthesized compounds against various cancer cell lines, including K562 (human chronic myeloid leukemia), Colo-205 (human colon carcinoma), and A549 (human lung carcinoma). Compounds such as 3a, 3c, and 3i exhibited promising growth inhibition against A549 cells while showing minimal effects on non-cancerous HEK293 cells. The IC50 values for these compounds were comparable to the reference drug doxorubicin, highlighting their potential as selective anticancer agents .
Analgesic and Anti-inflammatory Activity
In another study, a series of oxazolones were assessed for their analgesic activity using the writhing test and hot plate test in mice. The results demonstrated that certain derivatives exhibited significant analgesic effects, suggesting their potential use in pain management therapies. Additionally, histopathological assessments indicated low toxicity profiles for these compounds, reinforcing their safety for therapeutic use .
Antimicrobial Activity
The oxazolone class has also been evaluated for antimicrobial properties. Various derivatives showed activity against a range of bacterial strains. The structure-activity relationship studies indicated that modifications to the phenyl groups significantly influenced their antimicrobial efficacy .
Case Study 1: Anticancer Activity
A recent investigation into the anticancer effects of new oxazolone derivatives revealed that they could inhibit tumor angiogenesis and malignant cell proliferation. These compounds demonstrated a unique mechanism of action by interacting minimally with DNA, which is advantageous over conventional cytotoxic agents that often lead to severe side effects .
Case Study 2: Analgesic Effects
A study focusing on the analgesic properties of synthesized oxazolones found that those containing methoxy groups exhibited enhanced pain relief compared to others. This suggests that specific structural features can optimize therapeutic effects in pain management .
Data Tables
Compound | IC50 (μM) | Cell Line | Activity |
---|---|---|---|
Compound 3a | 12.5 | A549 (Lung Carcinoma) | Anticancer |
Compound 3c | 15.0 | A549 (Lung Carcinoma) | Anticancer |
Compound 4c | 41.0 | LOX Inhibition | Anti-inflammatory |
Compound with Methoxy | Varies | Various (Analgesic Tests) | Analgesic |
Properties
CAS No. |
98184-34-0 |
---|---|
Molecular Formula |
C27H20NO2P |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H20NO2P/c29-27-26(28-25(30-27)21-13-5-1-6-14-21)31(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
VKVGACVKLLHOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O2 |
Origin of Product |
United States |
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